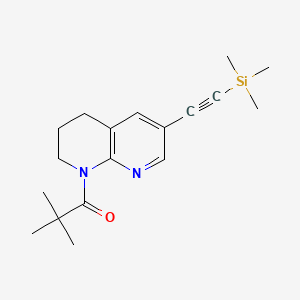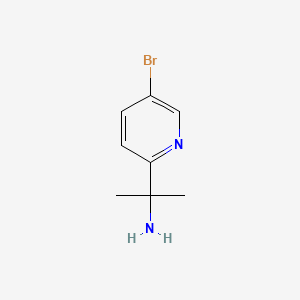
H-Lys-Phe-Gly-Lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Lys-Phe-Gly-Lys-OH” is a tetrapeptide, which means it is composed of four amino acids. The amino acids, in order from the N-terminus to the C-terminus, are Lysine (Lys), Phenylalanine (Phe), Glycine (Gly), and Lysine (Lys) .
Synthesis Analysis
Peptides are typically synthesized by extending the peptide chain from the C-terminus . This involves synthesizing protected versions of the amino acids, condensing them to form the peptide chain, and then removing the protection . The specific methods used can vary, but common techniques include the mixed anhydride and azide methods .
Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the bonds between them. Tools like PepDraw can be used to draw the primary structure of a peptide and calculate theoretical properties .
Chemical Reactions Analysis
Peptides can undergo a variety of chemical reactions, many of which involve the formation or breaking of peptide bonds. For example, peptide bonds can be formed using the mixed anhydride method, and protections can be removed using hydrogenolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide can be influenced by factors such as its length, mass, isoelectric point, net charge, and hydrophobicity . These properties can be calculated using tools like PepDraw .
Applications De Recherche Scientifique
Understanding DNA Damage and Repair Mechanisms
The peptide H-Lys-Phe-Gly-Lys-OH may have indirect relevance in the study of DNA repair mechanisms. Reactive oxygen species (ROS) induced DNA damage, specifically 8-hydroxyguanine (8-OH-G), has attracted significant attention in carcinogenesis research. Studies on Escherichia coli and Saccharomyces cerevisiae genes, such as the OGG1 gene, have revealed their role in neutralizing the mutagenic effects of 8-OH-G by coding for DNA glycosylases. These insights into DNA damage and repair mechanisms are crucial in understanding carcinogenesis and potential therapeutic targets (Boiteux & Radicella, 2000).
Insights into Combustion Chemistry
The study of OH* chemiluminescence in hydrogen combustion systems provides insights into the kinetics of combustion reactions, crucial for improving combustion efficiency and reducing pollutants. The reaction H + O + M = OH* + M has been studied, and the rate coefficients determined contribute to a better understanding of combustion chemistry, which is critical in energy production and automotive industries (Kathrotia et al., 2010).
Understanding Genetic Influence on Cancer Risk
The ALDH2 Glu504Lys polymorphism has been studied extensively to understand its influence on overall cancer risk. Such genetic studies are vital for developing personalized medicine approaches and for understanding the genetic basis of cancer susceptibility (Cai et al., 2015).
Exploring Nightglow Emissions and Atmospheric Chemistry
Research on nightglow emissions in the mesopause region enhances our understanding of atmospheric chemistry. Insights into the photochemistry of the hydrogen-oxygen family, specifically the emissions of OH, are crucial for understanding the Earth's atmosphere and for monitoring environmental changes (Meriwether, 1989).
Mécanisme D'action
Target of Action
It’s known that peptides can interact with a variety of biological targets, including enzymes, receptors, and other proteins . The specific amino acid sequence of this peptide suggests it may have unique interactions with its targets.
Mode of Action
Peptides generally exert their effects by binding to their target proteins and modulating their activity . The specific interactions between this peptide and its targets would depend on the biochemical properties of both the peptide and the target protein.
Biochemical Pathways
Peptides can influence a variety of biochemical pathways depending on their target proteins
Pharmacokinetics
Peptides generally have good bioavailability and can be rapidly absorbed and distributed throughout the body . They are typically metabolized by proteases and peptidases, and excreted via the kidneys .
Result of Action
Peptides can have a variety of effects at the molecular and cellular level, depending on their target proteins . These effects can include changes in enzyme activity, alterations in cell signaling pathways, and modulation of cellular functions .
Action Environment
The action of H-Lys-Phe-Gly-Lys-OH can be influenced by various environmental factors. These can include the presence of other proteins or molecules that can interact with the peptide, the pH and temperature of the environment, and the presence of proteases that can degrade the peptide . The stability and efficacy of the peptide can be affected by these factors.
Safety and Hazards
Safety data sheets can provide information on the potential hazards of a peptide. For example, one should avoid breathing in the peptide or getting it in their eyes or on their skin . It’s also important to note that the toxicity of a peptide can depend on factors like its concentration and the method of exposure .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N6O5/c24-12-6-4-10-17(26)21(31)29-19(14-16-8-2-1-3-9-16)22(32)27-15-20(30)28-18(23(33)34)11-5-7-13-25/h1-3,8-9,17-19H,4-7,10-15,24-26H2,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t17-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVQDVPQNPGKQE-FHWLQOOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Phe-Gly-Lys-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


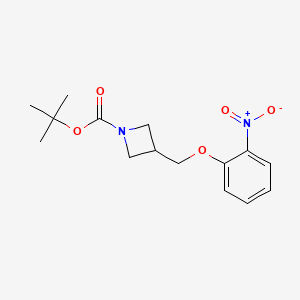
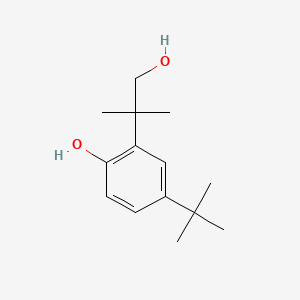
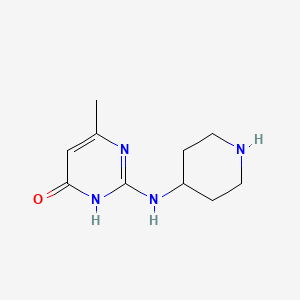

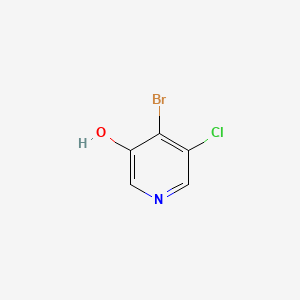
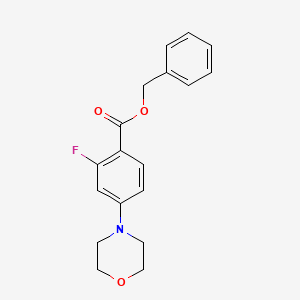
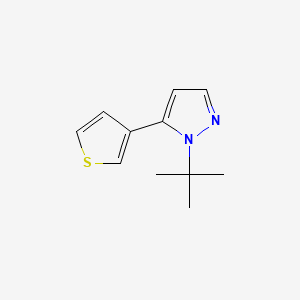


![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)
![2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid](/img/structure/B568067.png)
